11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

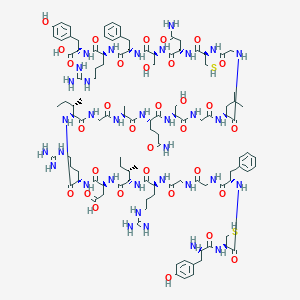

Molecular Structure Analysis

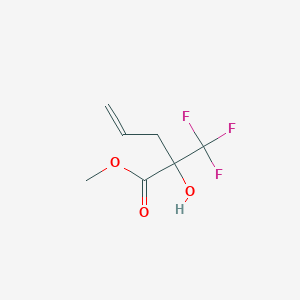

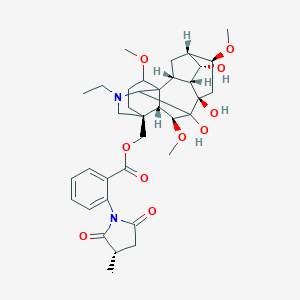

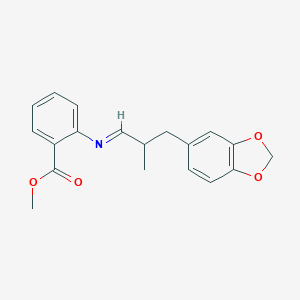

The InChI notation for 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione isInChI=1/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1 . Physical And Chemical Properties Analysis

The compound has a density of 1.24g/cm^3, a boiling point of 553.4°C at 760 mmHg, and a refractive index of 1.584 . Its vapour pressure is 1.5E-14mmHg at 25°C .Aplicaciones Científicas De Investigación

Anti-Asthma/COPD Treatment

Deoxyprednisolone-16-ene is a synthetic steroid hormone used in the treatment of various medical conditions such as inflammatory and autoimmune disorders . It has been particularly effective in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD), due to its anti-inflammatory and immunosuppressive properties .

Allergic Reactions Management

This compound acts by binding to glucocorticoid receptors in the body and regulating the expression of genes involved in inflammation and immune response . This results in a reduction in inflammation and suppression of the immune system, which can help to alleviate symptoms of conditions such as allergic reactions .

Impurity Standards

Deoxyprednisolone-16-ene is used as an impurity standard in the pharmaceutical industry .

Intermediate in Synthesis

21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione, a derivative of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is used as an intermediate in the synthesis of Budesonide . Budesonide is a glucocorticoid steroid used for the treatment of asthma, non-infectious rhinitis, and for treatment and prevention of nasal polyposis .

Preparation of Anti-Inflammatory and Antiallergic Agents

6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, another derivative of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is used in the preparation of anti-inflammatory and antiallergic agents . These agents are used to treat conditions such as dermatitis, eczema, and psoriasis .

Research in Glucocorticoids

Deoxyprednisolone-16-ene is a glucocorticoid, a class of corticosteroids that bind to the glucocorticoid receptor . It is used in research to study the effects of glucocorticoids on the body, including their role in the stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mecanismo De Acción

Target of Action

Deoxyprednisolone-16-ene, also known as 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) that are expressed throughout the body .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . The short-term effects of corticosteroids like Deoxyprednisolone-16-ene include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, Deoxyprednisolone-16-ene influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines, chemokines, adhesion molecules, and inflammatory enzymes . This results in the compound’s anti-inflammatory and immunosuppressive properties .

Pharmacokinetics

It is known that glucocorticoids like deoxyprednisolone-16-ene are generally well-absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of Deoxyprednisolone-16-ene’s action include a reduction in inflammation and suppression of the immune response . This makes it useful in the treatment of a variety of conditions, including inflammatory and autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deoxyprednisolone-16-ene. For example, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic variations in the glucocorticoid receptor, can influence the compound’s efficacy .

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIAZKUMDZKRSI-SCVOTXIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyprednisolone-16-ene | |

CAS RN |

3103-17-1 |

Source

|

| Record name | Deoxyprednisolone-16-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYPREDNISOLONE-16-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)